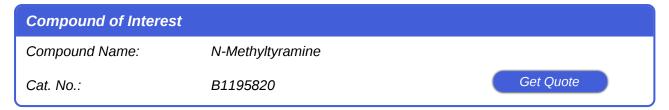




Application Notes and Protocols for N-Methyltyramine Synthesis and Purification

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of **N-methyltyramine**, a biogenic amine with significant interest in pharmacological research. The document includes summaries of quantitative data, step-by-step experimental procedures, and visual diagrams of the synthesis workflow and a key signaling pathway.

Data Presentation: Synthesis and Purification of N-Methyltyramine

The following tables summarize quantitative data from various synthesis and purification methods for **N-methyltyramine**.

Table 1: Comparison of N-Methyltyramine Synthesis Protocols



Synthesis Method	Starting Material	Key Reagents	Reported Yield	Reported Purity	Source
Hydrogenatio n of Intermediate	Phenol derivative	Pd/C, H₂, HCl	Not explicitly stated for N- methyltyrami ne, but 13.2g of hydrochloride salt obtained from 22.2g of intermediate	99.3-99.5% (HPLC)	[1]
O- Demethylatio n	N,O- dimethyltyra mine	Concentrated HCl	98%	Not specified	[2]
Multi-step synthesis from Anisole	Anisole	Various	46-47% (overall)	Not specified	[2]

Table 2: Physical and Analytical Data for **N-Methyltyramine** Hydrochloride

Property	Value	Source
Melting Point	149.5-150 °C	[1]
Purity (by HPLC)	99.3-99.5%	[1]
Molecular Formula	C ₉ H ₁₄ CINO	[3]
Molecular Weight	187.67 g/mol	[3]
Solubility	Water (25 mg/mL), DMSO (100 mg/mL)	[3]

Experimental Protocols



Protocol 1: Synthesis of N-Methyltyramine via Reductive Amination (Eschweiler-Clarke Reaction)

This protocol describes the methylation of tyramine using formaldehyde and formic acid.

Materials:

- Tyramine
- Formaldehyde (37% aqueous solution)
- Formic acid (88-98%)
- Dichloromethane (DCM)
- Sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl), 1M
- Sodium hydroxide (NaOH) or other suitable base for basification

Procedure:

- To a solution of tyramine (1 equivalent) in a suitable reaction vessel, add formic acid (1.8 equivalents) and a 37% aqueous solution of formaldehyde (1.1 equivalents).
- Heat the reaction mixture to 80°C and maintain for 18 hours.
- Cool the mixture to room temperature (25°C).
- Add water and 1M HCl to the reaction mixture.
- Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic impurities.
- Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH).
- Extract the basified aqueous phase with DCM (3 x volume of aqueous phase).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.



• Concentrate the filtrate under reduced pressure to yield crude N-methyltyramine.

Protocol 2: Purification of N-Methyltyramine by Recrystallization

This protocol is for the purification of crude **N-methyltyramine** hydrochloride.

Materials:

- Crude N-methyltyramine hydrochloride
- Ethanol
- Acetone (ice-cold)
- Deionized water (if using a mixed solvent system)
- Heating apparatus (e.g., hot plate with stirrer)
- · Ice bath
- Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

- Dissolve the crude N-methyltyramine hydrochloride in a minimal amount of hot ethanol.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
- Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large crystals.
- Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.



- Wash the collected crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.[1]
- Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Purification of N-Methyltyramine by Column Chromatography

This protocol provides a general guideline for the purification of **N-methyltyramine** using column chromatography. The specific mobile phase composition may need to be optimized based on the impurity profile.

Materials:

- Crude N-methyltyramine
- Silica gel (60-120 mesh or other suitable size)
- Mobile phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio will need to be determined by thin-layer chromatography (TLC) analysis.
- Chromatography column
- Collection tubes

Procedure:

- Prepare the chromatography column by packing it with a slurry of silica gel in the chosen non-polar solvent.
- Dissolve the crude **N-methyltyramine** in a minimal amount of the mobile phase.
- Carefully load the sample onto the top of the silica gel bed.
- Elute the column with the chosen mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary to elute the **N-methyltyramine**.



- Collect fractions as they elute from the column.
- Monitor the fractions by TLC to identify those containing the pure **N-methyltyramine**.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

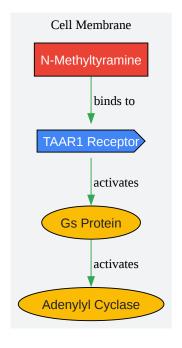
Mandatory Visualizations

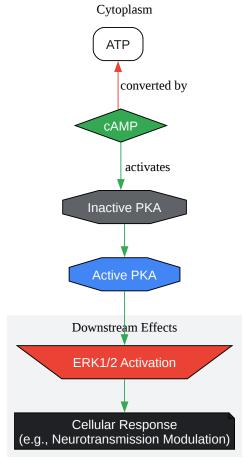


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Caption: Workflow for the synthesis, purification, and analysis of **N-methyltyramine**.







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Caption: N-Methyltyramine activated TAAR1 signaling pathway.



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